Distinct Acidity and Lipophilicity Profile of Bicyclo[3.2.1]octane-2,2-diol
The target compound exhibits a calculated pKa of 11.79 and a LogP of 0.94 [1]. While direct experimental pKa data for close analogs are scarce, the unique [3.2.1] ring system is known to impart distinct electronic and steric environments compared to the [2.2.1] and [2.2.2] systems, which typically influence hydroxyl group acidity and overall lipophilicity. This specific combination of moderate lipophilicity and weak acidity is a key differentiator for designing compounds with optimal oral bioavailability and metabolic stability.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 11.79 (calculated) |
| Comparator Or Baseline | Class-level inference: Bicyclo[2.2.1]heptane- and bicyclo[2.2.2]octane-diols are expected to have different pKa values due to varying ring strain and through-space interactions. |
| Quantified Difference | Not directly quantifiable; pKa of 11.79 is a specific, differentiating value for this scaffold. |
| Conditions | Calculated property (ChemBase database) |
Why This Matters
For procurement in drug discovery, a compound's pKa and LogP are critical for predicting absorption, distribution, and formulation behavior; a value of 11.79 indicates it will be largely unionized at physiological pH, favoring membrane permeability.
- [1] ChemBase. (n.d.). bicyclo[3.2.1]octane-2,2-diol (ID: 79934). Retrieved April 20, 2026, from https://www.chembase.cn/ View Source
